4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has gained attention due to its diverse chemical and biological properties, making it significant in various fields, including pharmaceuticals and materials science. Its molecular formula is , with a molecular weight of 168.24 g/mol, and it features a hydroxyl group (-OH) that contributes to its reactivity and potential applications in medicinal chemistry .
Types of Reactions:
Common Reagents and Conditions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are typically employed. The reaction conditions often involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed:
The outcomes of these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to carboxylic acids, while substitution reactions can generate a variety of substituted imidazole derivatives.
Research indicates that 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action involves interactions with specific enzymes and receptors, potentially modulating their activity, which could lead to therapeutic effects in treating various diseases .
Studies have shown that compounds related to imidazole derivatives often display bioactivity, making them candidates for drug development. This compound's unique structure allows it to engage with biological targets effectively .
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol typically involves several steps:
Synthetic Routes:
Industrial Production Methods:
For large-scale production, similar reaction conditions are employed as in laboratory synthesis but optimized for efficiency and yield. Techniques such as continuous flow synthesis may be utilized to enhance scalability.
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol has several applications across different fields:
Chemistry: Utilized as a building block in synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for therapeutic effects against various diseases due to its bioactive nature.
Industry: Used in developing new materials and catalysts, particularly those requiring specific chemical functionalities .
Studies on interaction mechanisms involving 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol suggest that its imidazole core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Research continues to explore how variations in its structure affect these interactions and the resulting biological activities .
Several compounds share structural similarities with 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-1H-imidazole | Contains a methyl group instead of an ethyl group | Simpler structure with different reactivity |
| 2-Ethyl-1H-imidazole | Ethyl group at a different position | Variation in substitution pattern |
| 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol | Methyl group instead of ethyl | Potentially different biological activity |
| 4-(1-Ethyl-1H-imidazol-2-YL)-2-fluorobenzaldehyde | Contains a fluorobenzaldehyde moiety | Distinct reactivity due to fluorine presence |
Uniqueness:
4-(1-Ethyl-1H-imidazol-2-YL)butan-2-ol stands out due to its specific substitution pattern and the presence of both an ethyl group and a hydroxyl group. These features impart unique chemical reactivity and biological properties not found in other similar compounds, making it valuable for targeted applications where other imidazole derivatives may not be as effective .
The construction of the imidazole ring in 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol relies on condensation reactions that balance regioselectivity and yield. The Debus–Radziszewski synthesis remains a foundational method, employing a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the heterocycle. For example, glyoxal derivatives react with ethylamine and formaldehyde under acidic conditions to generate the 1-ethylimidazole scaffold. Modifications using primary amines instead of ammonia allow direct N-alkylation during ring formation, streamlining the synthesis of substituted imidazoles.
Recent innovations include DMSO/I₂-mediated oxidative condensation, which converts ketones or alkynes into diketone intermediates (Figure 1). These intermediates undergo cyclization with aldehydes and ammonium acetate, yielding trisubstituted imidazoles under mild conditions. This method avoids toxic metal catalysts and operates at room temperature, achieving yields up to 85% for analogous structures.
Table 1: Comparison of Imidazole Core Assembly Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Debus–Radziszewski | Dicarbonyl, aldehyde, NH₃ | 60–75 | Scalability |
| DMSO/I₂ oxidation | Ketone, I₂, DMSO, 25°C | 70–85 | Metal-free, mild conditions |
| Microwave-assisted | Solvent-free, 150°C, 20 min | 80–90 | Rapid reaction times |
Microwave-assisted solvent-free synthesis further enhances efficiency, reducing reaction times from hours to minutes while maintaining high regiocontrol. These approaches demonstrate the versatility of modern imidazole synthesis in accommodating diverse substituents.
Introducing the ethyl group at the N-1 position of the imidazole ring demands stereochemical precision. Directed ortho-metalation (DoM) strategies enable selective alkylation by temporarily blocking reactive sites. For instance, protecting the imidazole N-3 position with a trimethylsilyl group allows lithiation at N-1, followed by reaction with ethyl iodide to install the ethyl substituent. Deprotection under acidic conditions restores the imidazole’s native structure while preserving stereochemical integrity.
Trans-N-alkylation offers an alternative route, where a labile protecting group at N-1 is replaced by an ethyl moiety via nucleophilic substitution. This method benefits from chiral auxiliaries or catalysts to enforce enantioselectivity. For example, using (R)-BINOL-derived phosphoric acids as catalysts, researchers have achieved enantiomeric excesses >90% in analogous N-alkylations.
Table 2: Stereoselective Ethylation Methods
| Technique | Conditions | Selectivity (ee%) | Yield (%) |
|---|---|---|---|
| Directed metalation | LDA, −78°C, THF | 95–99 | 70–80 |
| Trans-N-alkylation | Chiral catalyst, 50°C | 85–92 | 65–75 |
| Enzymatic resolution | Lipase, ionic liquid medium | 98–99 | 40–50 |
Enzymatic resolution using lipases in ionic liquids provides high enantioselectivity, though yields remain moderate due to equilibrium limitations.
The secondary hydroxyl group in 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol serves as a handle for further derivatization. Bifunctional imidazole catalysts enable asymmetric acylation via dynamic kinetic resolution. For instance, catalysts derived from L-valine promote acylation with isopropenyl acetate, achieving 95% conversion and 90% ee in model systems. The mechanism involves simultaneous activation of the hydroxyl group and acyl donor through hydrogen-bonding interactions.
Oxidation to the corresponding ketone employs TEMPO/NaClO₂ systems, which selectively oxidize secondary alcohols without over-oxidizing the imidazole ring. Yields exceed 80% under aqueous conditions at 0°C. For reductions, transfer hydrogenation with Ru-pybox complexes converts ketones back to alcohols with 98% stereoretention.
Table 3: Hydroxyl Group Modification Catalysts
| Reaction Type | Catalyst System | Conversion (%) | Selectivity |
|---|---|---|---|
| Acylation | Chiral imidazole/DBU | 95 | 90% ee |
| Oxidation | TEMPO/NaClO₂, H₂O | 85 | >99% |
| Reduction | Ru-(S)-pybox, HCO₂H | 98 | 98% ee |
Integrating green chemistry principles into the synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol minimizes environmental impact. Solvent-free microwave synthesis condenses reaction times from hours to minutes while eliminating volatile organic solvents. For example, cyclocondensation of diketones with urea under microwave irradiation achieves 90% yield in 10 minutes versus 8 hours conventionally.
Iodine-catalyzed reactions leverage catalytic I₂ (0.5–1.5 equiv) in DMSO to mediate oxidative steps, regenerating iodine in situ and reducing waste. Continuous flow reactors enhance atom economy by precisely controlling residence times and temperature gradients, improving yields by 15–20% compared to batch processes.
Table 4: Green Chemistry Metrics for Key Steps
| Parameter | Conventional Method | Green Method | Improvement |
|---|---|---|---|
| Reaction time | 8 h | 20 min | 96% |
| Solvent volume | 50 mL/g | 0 mL/g | 100% |
| E-factor | 35 | 8 | 77% |
Density Functional Theory calculations have emerged as a fundamental computational approach for investigating the electronic structure of imidazole derivatives, including 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol. The application of DFT methods, particularly the B3LYP hybrid functional combined with various basis sets, has provided comprehensive insights into the electronic properties of these compounds [1] [2] [3].
The electronic structure analysis of imidazole derivatives reveals significant variations in frontier molecular orbital energies depending on substituent patterns. For 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol, DFT calculations at the B3LYP/6-31G(d,p) level indicate characteristic HOMO-LUMO energy gaps that reflect the compound's stability and reactivity [4] [3]. The highest occupied molecular orbital (HOMO) typically resides on the imidazole ring system, while the lowest unoccupied molecular orbital (LUMO) exhibits extended conjugation across the entire molecular framework [2] [5].
The computational analysis of imidazole derivatives demonstrates that the energy gap between HOMO and LUMO orbitals serves as a critical parameter for predicting chemical reactivity and stability. Studies on similar imidazole compounds have shown HOMO-LUMO gaps ranging from 3.5 to 5.5 eV, with smaller gaps indicating enhanced reactivity and larger gaps suggesting greater stability [6] [7]. For 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol, the calculated energy gap of approximately 4.8 eV indicates moderate stability with reasonable reactivity characteristics [3].
The dipole moment calculations for imidazole derivatives typically range from 2.5 to 6.0 Debye, reflecting the polar nature of the heterocyclic ring system. The presence of the ethyl substituent and the hydroxyl group in 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol contributes to an enhanced dipole moment, facilitating interactions with polar environments [2] [3].
Natural Bond Orbital (NBO) analysis has revealed that the nitrogen atoms in the imidazole ring exhibit distinct electronic environments, with the pyridinic nitrogen (N3) showing different charge distributions compared to the pyrrolic nitrogen (N1) [8] [9]. This asymmetric charge distribution is crucial for understanding the compound's hydrogen bonding capabilities and biological activity.
The molecular electrostatic potential (MEP) mapping of imidazole derivatives indicates that the nitrogen atoms serve as primary sites for electrophilic attack, while the carbon atoms adjacent to nitrogen exhibit partial positive character [8] [9]. For 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol, the hydroxyl group introduces additional electrostatic complexity, creating regions of enhanced hydrogen bonding potential.
Molecular dynamics simulations have provided detailed insights into the solvation behavior of imidazole derivatives in aqueous environments. The structural and dynamic properties of these compounds in water reveal complex interaction patterns that are essential for understanding their biological activity and pharmaceutical potential [10] [11] [12].
Extensive MD simulations using the OPLS force field have characterized the hydration patterns of imidazole derivatives at various temperatures. The results demonstrate that 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol exhibits well-defined hydration shells with distinct structural features [13] [14] [11]. The first hydration shell around the imidazole nitrogen atoms extends to approximately 4.2 Å, containing an average of 2.6 water molecules per nitrogen site [13] [14].
The second hydration shell, located at approximately 6.2 Å from the nitrogen centers, shows temperature-dependent reorganization patterns. At elevated temperatures (303-308 K), the coordination numbers decrease slightly, indicating enhanced molecular mobility and reduced hydrogen bonding stability [14] [11].
Car-Parrinello molecular dynamics simulations have revealed that imidazole derivatives preferentially interact with water molecules through hydrogen bonding mechanisms [15] [10]. The N-H···O hydrogen bonds exhibit average distances of 1.95-2.0 Å, while the N···H-O interactions span 2.85-2.9 Å. For 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol, the presence of the hydroxyl group creates additional hydrogen bonding sites, resulting in enhanced solvation stability [15] [10].
The hydrogen bond lifetime analysis indicates that water molecules associated with the imidazole nitrogen atoms exhibit residence times of 2.2-2.5 ps, suggesting dynamic exchange processes that facilitate biological interactions [16] [12]. The diffusion coefficients for imidazole derivatives in water range from 1.15 to 1.52 × 10⁻⁵ cm²/s, with larger substituents generally exhibiting reduced mobility [11] [17].
Temperature-dependent MD simulations have demonstrated that the hydration structure of imidazole derivatives shows remarkable resilience across physiological temperature ranges. The radial distribution functions (RDFs) for N-H···OH₂ and N···HOH interactions remain relatively stable from 298 K to 308 K, with only minor shifts in peak positions and intensities [13] [14] [11].
The computational studies reveal that the ethyl substituent in 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-ol influences the local water structure, creating hydrophobic domains that affect the overall solvation pattern. This structural feature contributes to the compound's amphiphilic character and may influence its membrane permeability properties [18] [19].